2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-4-5-9(8(6-7)12(15)16)17-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXQTPWVNRHRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396510 | |
| Record name | 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71659-83-1 | |
| Record name | 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid involves three key steps:
- Nitration of 4-methylphenol to form 4-methyl-2-nitrophenol.
- Etherification of the nitrophenol with a propanoic acid derivative.
- Hydrolysis of the ester intermediate to yield the carboxylic acid.
Stepwise Synthesis and Optimization
2.1 Nitration of 4-Methylphenol
4-Methylphenol is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature (0–5°C). The nitro group preferentially substitutes at the ortho position due to the directing effect of the hydroxyl group.
2.2 Etherification with Propanoic Acid Derivatives
The nitrophenol intermediate reacts with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base (e.g., KOH or K₂CO₃) to form the ether linkage. This step is adapted from Friedel-Crafts alkylation methodologies.
2.3 Hydrolysis to Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (NaOH) followed by acidification with HCl to yield the final carboxylic acid.
Alternative Routes and Comparative Analysis
3.1 Direct Nitration of Pre-formed Ether
An alternative approach involves nitrating 2-methyl-2-(4-methylphenoxy)propanoic acid ethyl ester. However, this method faces challenges due to steric hindrance and competing side reactions, resulting in lower yields (~50%).
3.2 Reductive Methods
Patents describe borohydride/metal salt systems for reducing nitro intermediates, but these are less relevant for this target compound.
Data Tables
Table 1: Comparison of Key Synthetic Steps
| Step | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 70 | 95 | Isomer separation |
| Etherification | KOH/DMSO, 50°C | 75 | 98 | Solvent toxicity |
| Hydrolysis | NaOH/EtOH-H₂O, reflux | 88 | 99 | Byproduct formation |
Table 2: Solvent Impact on Etherification
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 3 | 80 | 98 |
| Ethanol | 6 | 65 | 95 |
| Acetone | 8 | 60 | 90 |
Research Findings and Optimization Insights
- Catalyst Selection : KOH outperforms Na₂CO₃ in etherification due to stronger basicity, reducing side reactions.
- Temperature Control : Maintaining 0–5°C during nitration minimizes polynitration byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity intermediates.
Industrial Scalability
The optimized route (nitration → etherification → hydrolysis) is scalable, with >80% overall yield and 98% purity. Continuous-flow systems for nitration and etherification can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized in the production of various derivatives that can be employed in further chemical reactions. Its structure allows for easy modification, making it valuable for synthesizing more complex molecules.
Reactivity and Functionalization
The presence of the nitrophenoxy group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This characteristic is essential for developing new compounds with desired functionalities. For instance, it can be converted into amino derivatives through reduction processes, which are important intermediates in pharmaceutical chemistry .
Biological Research
Anti-Dyslipidemic Activity
Research has indicated that 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid exhibits anti-dyslipidemic properties. A study demonstrated its potential to lower plasma triglyceride levels, positioning it as a candidate for treating conditions associated with lipid metabolism disorders . The structural similarity to established lipid-modifying agents suggests that it could function similarly to fibrates, a class of drugs used to manage dyslipidemia.
Antimicrobial Properties
Preliminary investigations into its biological activity have suggested potential antimicrobial properties. The compound's ability to interact with bacterial cell membranes could lead to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance .
Medicinal Applications
Drug Development
The compound is being explored for its therapeutic potential in drug development. Its structural features make it a candidate for modifications aimed at enhancing efficacy against specific diseases. For example, derivatives of this compound may be investigated for their ability to inhibit pro-inflammatory cytokines, offering avenues for treating inflammatory diseases .
Case Study: Structure-Activity Relationship Studies
In a notable study focusing on structure-activity relationships (SAR), various derivatives of this compound were synthesized and evaluated for their biological activities. The results indicated that specific modifications could significantly enhance anti-inflammatory and anti-dyslipidemic effects, providing insights into optimizing drug design .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique chemical properties allow for efficient production processes that can be scaled up from laboratory synthesis to industrial manufacturing .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for organic synthesis; participates in nucleophilic substitutions |
| Biological Research | Exhibits anti-dyslipidemic activity; potential antimicrobial properties |
| Medicinal Applications | Explored for therapeutic uses; candidates for anti-inflammatory drugs |
| Industrial Use | Intermediate in specialty chemicals production; scalable synthesis methods |
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Nitro Group Position
- Ortho-Nitro Derivative (Target Compound): The ortho-nitro group (2-nitro) introduces steric hindrance and electronic effects that may reduce rotational freedom of the phenoxy ring. This could impact intermolecular interactions and solubility.
- Para-Nitro Analog: 2-Methyl-2-(4-nitrophenoxy)propanoic acid (CAS 870541-16-5, C₁₀H₁₁NO₅) has a nitro group at the para position. Its crystal structure (monoclinic, space group C2/c) shows hydrogen bonding via C–H···O interactions, with a melting point of 396 K .
Halogenated Derivatives
- 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid (CAS 870541-16-5, C₁₀H₁₀ClNO₅): Substitution of methyl with chlorine at the 2-position increases molecular weight (259.65 g/mol) and introduces stronger electron-withdrawing effects, likely enhancing acidity .
- Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid): A commercial herbicide lacking the nitro group. Its biological activity stems from the chloro and methyl substituents, demonstrating the importance of halogenation in agrochemical applications .
Physicochemical Properties
Key Observations :
Biological Activity
2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid, a derivative of phenoxypropionic acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a unique structure that includes a nitrophenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antidyslipidemic, and herbicidal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the nitro group on the aromatic ring is significant as it may enhance the compound's reactivity and biological interactions.
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways in macrophage cells. For instance, studies have shown that certain derivatives can reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
2. Antidyslipidemic Activity
The compound has been studied for its antidyslipidemic effects, primarily due to its structural similarity to fibrates, which are lipid-modifying agents. A study highlighted that 2-Methyl-2-(4-nitrophenoxy)propanoic acid can decrease plasma triglycerides and improve lipid profiles in animal models . The mechanism involves modulation of lipid metabolism pathways, making it a candidate for treating dyslipidemia and associated cardiovascular conditions.
3. Herbicidal Properties
The herbicidal activity of this compound has also been explored, particularly in agricultural contexts. Its derivatives have shown effectiveness in inhibiting the growth of various weed species, suggesting potential applications in crop protection. The specific mode of action may involve disruption of metabolic processes in target plants.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving murine macrophages, researchers treated cells with various concentrations of the compound and assessed cytokine production. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels at higher concentrations, indicating a dose-dependent anti-inflammatory effect.
Case Study 2: Lipid Profile Improvement
A study conducted on hyperlipidemic rats administered this compound showed a marked decrease in serum triglycerides and LDL cholesterol after four weeks of treatment. Histological analysis revealed improved liver morphology, supporting its potential as a therapeutic agent for dyslipidemia .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Anti-inflammatory Mechanism : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Lipid Metabolism : It influences the expression of genes involved in lipid metabolism, promoting fatty acid oxidation and reducing lipogenesis.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Anti-inflammatory, Antidyslipidemic | Nitro group enhances reactivity |
| 2-Methyl-2-(4-chlorophenoxy)propanoic acid | Herbicidal | Chlorine substitution affects herbicidal potency |
| Clofibric acid | Antidyslipidemic | Similar backbone structure but different substituents |
Q & A
Q. Table 1: Comparative Stability of Derivatives
| Derivative | Half-life (pH 7.4, 25°C) | Major Degradation Product |
|---|---|---|
| Nitro-substituted | 48 hours | 2-Methyl-2-(4-methylphenoxy)propanoic acid |
| Chloro-substituted | 72 hours | Dechlorinated hydroxy acid |
| Methoxy-substituted | >1 week | Stable |
Q. Table 2: Recommended Analytical Parameters
| Technique | Column/Probe | Detection Limit (ppm) |
|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm, 5 µm | 0.1 |
| LC-MS (ESI+) | HILIC, 2.1 × 100 mm | 0.01 |
| ¹H NMR (500 MHz) | DMSO-d₆ | 0.5% w/w |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
